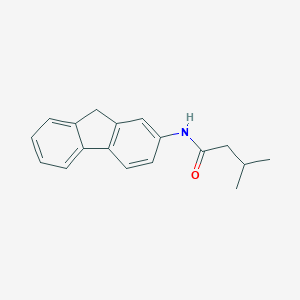

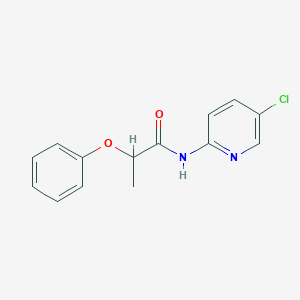

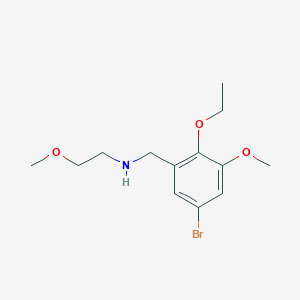

N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide, also known as methylone, is a synthetic cathinone that belongs to the substituted amphetamine class of drugs. It was first synthesized in the early 1990s and has gained popularity as a recreational drug due to its stimulant and empathogenic effects. However, its potential as a research tool in the field of neuroscience and pharmacology has also been explored.

Wirkmechanismus

Methylone acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, leading to an increase in their extracellular concentrations. This results in a stimulation of the central nervous system, leading to effects such as increased alertness, euphoria, and empathy. It has also been found to have affinity for the serotonin 5-HT2A receptor, which may contribute to its hallucinogenic properties.

Biochemical and Physiological Effects

Methylone has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to its stimulant and empathogenic effects. It has also been found to increase heart rate, blood pressure, and body temperature, which can be potentially harmful at high doses. Long-term use of N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide has been associated with neurotoxicity and cognitive impairment.

Vorteile Und Einschränkungen Für Laborexperimente

Methylone has been used as a research tool in various studies investigating the role of monoamine neurotransmitters in behavior and cognition. Its structural similarity to other amphetamines such as MDMA has allowed for comparisons to be made between the effects of these compounds. However, its recreational use and potential for abuse have limited its use in research settings.

Zukünftige Richtungen

Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide. Its potential as a treatment for psychiatric disorders such as depression and anxiety should be explored. Additionally, the development of selective SNDRI compounds with fewer side effects could lead to the development of safer and more effective treatments for these disorders.

Synthesemethoden

The synthesis of N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. This reaction is typically carried out using reductive amination, which involves the reduction of the imine intermediate to the amine using a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

Wissenschaftliche Forschungsanwendungen

Methylone has been used as a research tool in the field of neuroscience and pharmacology due to its structural similarity to other amphetamines such as MDMA (3,4-methylenedioxymethamphetamine) and its potential as a monoamine transporter substrate. It has been found to act as a non-selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. This property has been exploited in various studies to investigate the role of these neurotransmitters in behavior and cognition.

Eigenschaften

Molekularformel |

C15H13NO3 |

|---|---|

Molekulargewicht |

255.27 g/mol |

IUPAC-Name |

N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C15H13NO3/c1-16(12-5-3-2-4-6-12)15(17)11-7-8-13-14(9-11)19-10-18-13/h2-9H,10H2,1H3 |

InChI-Schlüssel |

KUHILLSHTJTZEW-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3 |

Kanonische SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)

![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)

![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)

![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)

![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)